molecular formula C11H13N3O B2682115 6-(1,4-Oxazepan-4-yl)pyridine-3-carbonitrile CAS No. 1251389-86-2

6-(1,4-Oxazepan-4-yl)pyridine-3-carbonitrile

Cat. No.: B2682115
CAS No.: 1251389-86-2
M. Wt: 203.245
InChI Key: SKSMEVNCQAECLR-UHFFFAOYSA-N
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Description

6-(1,4-Oxazepan-4-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a nitrile group and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Oxazepan-4-yl)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with oxazepane intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyridine derivative and an oxazepane precursor in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Oxazepan-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines .

Scientific Research Applications

6-(1,4-Oxazepan-4-yl)pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 6-(1,4-Oxazepan-4-yl)pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic site, facilitating interactions with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile
  • 6-(1,4-Oxazepan-6-yl)pyridine-2-carbonitrile
  • 2-Amino-4H-pyran-3-carbonitrile derivatives

Uniqueness

6-(1,4-Oxazepan-4-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-(1,4-oxazepan-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-10-2-3-11(13-9-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSMEVNCQAECLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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